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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)cyclohexanol

Cat. No.: B2731477 Get Quote

An In-Depth Technical Guide to 2-(4-Fluorophenyl)cyclohexanol for Advanced Research

Overview and Significance
2-(4-Fluorophenyl)cyclohexanol is a fluorinated organic compound featuring a cyclohexanol

ring substituted with a 4-fluorophenyl group. This molecular architecture is of significant interest

to researchers and drug development professionals. The incorporation of a fluorine atom into

an organic molecule can profoundly alter its physicochemical and biological properties,

including metabolic stability, lipophilicity, and binding affinity to target proteins. The

cyclohexanol scaffold provides a three-dimensional structure that is prevalent in many natural

products and pharmacologically active molecules.

This guide serves as a comprehensive technical resource, detailing the core chemical

properties, synthesis, structural analysis, and potential applications of 2-(4-
Fluorophenyl)cyclohexanol, with a focus on its relevance in the field of medicinal chemistry.

Physicochemical and Structural Properties
The fundamental properties of 2-(4-Fluorophenyl)cyclohexanol are summarized below.

These data are critical for experimental design, reaction stoichiometry, and analytical

characterization.
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Property Value Source(s)

Molecular Formula C₁₂H₁₅FO [1][2]

Molecular Weight 194.24 g/mol [1][3]

IUPAC Name
2-(4-fluorophenyl)cyclohexan-

1-ol
[1]

CAS Registry Number 851337-37-6 [2][3][4]

Canonical SMILES
C1CCC(C(C1)C2=CC=C(C=C

2)F)O
[1]

InChIKey
WOONSTDBFNVLTK-

UHFFFAOYSA-N
[1]

Topological Polar Surface Area 20.23 Å² [2]

Computed LogP 2.8 [1]

Synthesis and Stereochemistry
The most direct and common laboratory-scale synthesis of 2-(4-Fluorophenyl)cyclohexanol
involves the reduction of the corresponding ketone, 2-(4-fluorophenyl)cyclohexanone.

Synthetic Rationale
The choice of reducing agent is critical as it influences stereoselectivity, yield, and operational

simplicity. Sodium borohydride (NaBH₄) is a widely used reagent for this transformation due to

its selectivity for ketones and aldehydes, operational safety, and mild reaction conditions. It acts

as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon of the ketone. A

subsequent protonation step, typically from the solvent (e.g., methanol or ethanol), yields the

final alcohol product.

An important consideration in this synthesis is the formation of stereoisomers. The reduction of

the prochiral ketone creates two new chiral centers, leading to the potential for four

stereoisomers. However, due to the ring structure, these are typically discussed as two

diastereomeric pairs: cis and trans. The cis isomer has the hydroxyl and fluorophenyl groups

on the same face of the cyclohexyl ring, while the trans isomer has them on opposite faces.
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The ratio of these diastereomers is influenced by the steric hindrance around the carbonyl

group and the specific reaction conditions, with the trans isomer often being the

thermodynamically more stable product.

Precursor:
2-(4-Fluorophenyl)cyclohexanone

Reduction Reaction
(Hydride Attack)

Input

Reagents:
1. Sodium Borohydride (NaBH₄)

2. Methanol (Solvent)

Aqueous Work-up
& Extraction

Quenching Product:
cis/trans-2-(4-Fluorophenyl)cyclohexanol

Isolation

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-(4-Fluorophenyl)cyclohexanol.

Proposed Synthesis Protocol
This protocol describes a representative method for the reduction of 2-(4-

fluorophenyl)cyclohexanone.

Materials:

2-(4-fluorophenyl)cyclohexanone (1.0 eq)[5]

Sodium borohydride (NaBH₄) (1.5 eq)

Methanol (MeOH), anhydrous

Deionized water

Ethyl acetate
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Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

Dissolve 2-(4-fluorophenyl)cyclohexanone in anhydrous methanol in a round-bottom flask

equipped with a magnetic stirrer.

Cool the solution to 0 °C using an ice-water bath.

Slowly add sodium borohydride in small portions over 15-20 minutes, ensuring the

temperature remains below 10 °C.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature for 2-3 hours. Monitor reaction progress using Thin Layer Chromatography

(TLC).

Once the starting material is consumed, cool the flask again in an ice bath and cautiously

quench the reaction by the slow addition of deionized water.

Remove the methanol under reduced pressure using a rotary evaporator.

Extract the aqueous residue three times with ethyl acetate.

Combine the organic layers and wash sequentially with deionized water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

The product can be further purified by column chromatography on silica gel if necessary.

Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized 2-(4-Fluorophenyl)cyclohexanol is
paramount. A combination of spectroscopic methods provides a self-validating system for
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structural verification.
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Caption: Logical workflow for the structural characterization of the product.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the aromatic protons of the fluorophenyl ring (typically in the δ 7.0-7.4 ppm region), a

multiplet for the proton attached to the hydroxyl-bearing carbon (CH-OH), and a series of

complex multiplets for the remaining cyclohexyl protons.

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 12 unique carbon

atoms (or fewer if symmetry exists), with characteristic shifts for the aromatic carbons (one

directly bonded to fluorine will show a large C-F coupling constant) and the aliphatic carbons

of the cyclohexyl ring.

¹⁹F NMR Spectroscopy: This analysis will show a singlet (or a narrow multiplet) confirming

the presence and chemical environment of the single fluorine atom.
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Infrared (IR) Spectroscopy: A key diagnostic peak will be a broad absorption band in the

3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. A

strong band around 1220-1230 cm⁻¹ would correspond to the C-F stretch.

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass

spectrometry should show a molecular ion peak (M⁺) or a pseudomolecular ion peak

([M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight (194.24 g/mol ).

Applications in Medicinal Chemistry and Drug
Discovery
The 2-(4-Fluorophenyl)cyclohexanol moiety serves as a valuable building block in the

synthesis of more complex molecules for drug discovery. Its structural features are relevant for

several reasons:

Scaffold for Novel Analogs: The cyclohexyl ring provides a non-aromatic, rigid scaffold that

can be used to orient substituents in precise three-dimensional space, which is critical for

optimizing interactions with biological targets.

Metabolic Blocking: The fluorine atom at the para-position of the phenyl ring can act as a

"metabolic blocker." This position is often susceptible to oxidation by cytochrome P450

enzymes. Substituting a hydrogen atom with a fluorine atom can prevent this metabolic

pathway, thereby increasing the half-life and oral bioavailability of a drug candidate.

Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which

can enhance membrane permeability. It can also influence the pKa of nearby functional

groups and participate in favorable electrostatic interactions with protein targets.

Structural motifs containing fluorophenyl and cyclohexyl groups are found in various

investigational drugs, including inhibitors of targets like MDM2 and phosphodiesterase 4

(PDE4), highlighting the relevance of this scaffold in modern drug development.[6][7]

Safety and Handling
As with any laboratory chemical, proper handling of 2-(4-Fluorophenyl)cyclohexanol is
essential.
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Hazard Identification: The compound is classified as harmful if swallowed, in contact with

skin, or if inhaled.[1][8] It can cause skin and serious eye irritation and may cause respiratory

irritation.[9][10]

GHS Hazard Statements: H302, H312, H315, H319, H332, H335.[1][9]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11]

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

vapors or dust.[8][12] Keep away from heat, sparks, and open flames.[9]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion
2-(4-Fluorophenyl)cyclohexanol is a synthetically accessible and valuable compound for

chemical research and pharmaceutical development. Its core properties, defined by a

molecular formula of C₁₂H₁₅FO and a molecular weight of 194.24 g/mol , make it an attractive

starting point for library synthesis.[1] The straightforward synthesis via ketone reduction,

coupled with its unique stereochemical and electronic properties conferred by the fluorophenyl

and cyclohexanol groups, establishes it as a significant building block for creating novel

chemical entities with potentially enhanced pharmacological profiles. Proper analytical

characterization and adherence to safety protocols are crucial for its effective and safe

utilization in a research setting.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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